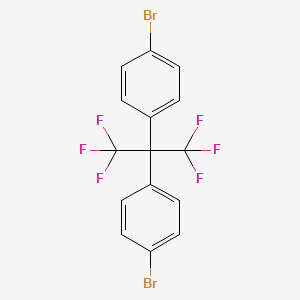

2,2-Bis(4-bromophenyl)hexafluoropropane

Vue d'ensemble

Description

“2,2-Bis(4-carboxyphenyl)hexafluoropropane” is also known as "4,4’- (Hexafluoroisopropylidene)bis (benzoic acid)" . It’s an aromatic dicarboxylic acid and is used for R&D purposes .

Synthesis Analysis

The synthesis of a similar compound, “2,2 bis (4-ethynylphenyl)hexafluoropropane”, involves a substitution process using a triflate anion . Another compound, a soluble polyimide, was synthesized from “4, 4’- (hexafluoroisopropylidene) diphthalic anhydride (6FDA)” and “2, 2’-bis (3-amino-4-hydroxyphenyl) hexafluoropropane (BAPAF)” via a two-step polycondensation procedure .Molecular Structure Analysis

The molecular formula of “2,2-Bis(4-carboxyphenyl)hexafluoropropane” is C17H10F6O4 . Its average mass is 392.249 Da and its monoisotopic mass is 392.048340 Da .Physical And Chemical Properties Analysis

“2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane” is a white solid with a melting point of 245-248 °C. Its boiling point and density are expected to be 411.3±45.0 °C and 1.545±0.06 g/cm3, respectively .Applications De Recherche Scientifique

Polymer Synthesis and Characterization

2,2-Bis(4-bromophenyl)hexafluoropropane has been foundational in synthesizing fluorine-containing polymers due to its ability to introduce fluorine atoms into polymer chains, enhancing their thermal and chemical stability. For instance, the compound has been used in the synthesis of fluorine-containing polybenzoxazole monomers, contributing to the development of polymers with exceptional thermal stability and low dielectric constants. These materials are particularly beneficial for microelectronic applications, where materials with high thermal stability and low dielectric constants are crucial (Fu Ju-sun, 2007). Similarly, research into fluoropolymers has demonstrated the compound's utility in creating polymers with good solubility and thermal stability, indicating potential applications in areas requiring high-performance materials (Nobuhito Ito et al., 2002).

Coating Materials for Sensors

The compound's utility extends to the fabrication of coating materials for sensors, especially for detecting toxic chemical warfare agents. The synthesis of derivatives like 2,2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane and their incorporation into hybrid organic/inorganic siloxane polymers have been reported to enhance sensors' sensitivity and selectivity towards nerve agents, showcasing the compound's critical role in safety and defense applications (Pinaki S. Bhadury et al., 2005).

Advanced Materials Technology

Research on semi-fluorinated polymers containing 2,2-bis(4-bromophenyl)hexafluoropropane has revealed the potential for creating materials with unique physical properties, such as anomalous crystallinity and high thermal stability. These materials are promising for various applications, including gas separation membranes and high-performance coatings, due to their exceptional mechanical and thermal properties (Dennis W. Smith et al., 2004). Furthermore, the synthesis and characterization of polyimides containing fluorine based on 2,2-bis(4-bromophenyl)hexafluoropropane have demonstrated improved pervaporation performance for separating aromatic/aliphatic hydrocarbon mixtures, highlighting the compound's significance in industrial separation processes (H. Ye et al., 2008).

Safety and Hazards

“2,2-Bis(4-carboxyphenyl)hexafluoropropane” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Propriétés

IUPAC Name |

1-bromo-4-[2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2F6/c16-11-5-1-9(2-6-11)13(14(18,19)20,15(21,22)23)10-3-7-12(17)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGRJZAJJZGTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C(F)(F)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551732 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-bromophenyl)hexafluoropropane | |

CAS RN |

88964-95-8 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester](/img/structure/B3058258.png)

![4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine](/img/structure/B3058261.png)

![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine](/img/structure/B3058266.png)